1-(Azetidin-3-yl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

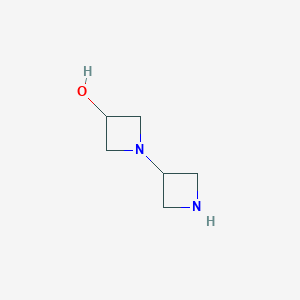

2D Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZEBGUFUANNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1] This guide delves into the chemical properties of a specific, yet underexplored, derivative: 1-(azetidin-3-yl)azetidin-3-ol. This bis-azetidine scaffold presents a unique combination of a secondary alcohol and two secondary amine functionalities constrained within a compact framework. Herein, we provide a comprehensive analysis of its structure, a plausible synthetic pathway derived from established methodologies, a review of its expected reactivity, and a perspective on its potential applications in drug discovery. While a complete experimental dataset for this exact molecule is not extensively documented in publicly accessible literature, this guide synthesizes available information on analogous structures to offer a robust technical overview for researchers in the field.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug discovery. Their inherent ring strain and conformational rigidity provide a means to fine-tune the spatial arrangement of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and cell permeability, making it an attractive bioisostere for other cyclic and acyclic moieties.[1][3] Notable examples of FDA-approved drugs containing the azetidine core underscore its significance in contemporary pharmaceutical development.

This guide focuses on the specific bis-azetidine structure, this compound, which features two interconnected azetidine rings. This unique arrangement offers multiple points for diversification and the potential for developing novel ligands that can span distinct binding pockets within a target protein.

Physicochemical and Spectroscopic Properties

Based on available data from commercial suppliers and computational models, the fundamental properties of this compound are summarized below. It is important to note that a complete, experimentally verified dataset is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257293-85-8 | [4] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Reported as a liquid | [4] |

| Purity | ≥95.0% (typical for commercial samples) | [4] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų (computed for a similar isomer) | [5] |

| logP | -0.9752 (computed for a similar isomer) | [5] |

| Hydrogen Bond Donors | 2 (computed for a similar isomer) | [5] |

| Hydrogen Bond Acceptors | 3 (computed for a similar isomer) | [5] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of any chemical entity. While a full dataset for this compound is not publicly available, a proton nuclear magnetic resonance (¹H NMR) spectrum has been reported.[6]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is a key analytical tool for structure elucidation. The reported spectrum for this compound provides valuable information about the proton environment in the molecule.[6] A detailed interpretation would require the actual spectral data, but one can predict the expected regions for the proton signals based on the structure and data from analogous compounds.

-

Azetidine Ring Protons: The methylene protons on the azetidine rings are expected to appear as complex multiplets in the upfield region of the spectrum, typically between δ 2.5 and 4.0 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.

-

CH-OH Proton: The proton on the carbon bearing the hydroxyl group is anticipated to be a multiplet, likely in the region of δ 4.0-4.5 ppm.

-

OH and NH Protons: The hydroxyl and amine protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.

Other Spectroscopic Techniques (Predicted):

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the four unique carbon environments in the molecule. The carbon attached to the hydroxyl group would appear in the range of δ 60-70 ppm, while the other azetidine carbons would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H and C-N stretching vibrations would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 128 or 129, respectively, confirming the molecular weight.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic substitution of a suitably protected 3-halo- or 3-sulfonyloxy-azetidine with azetidin-3-ol, followed by deprotection.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound(1257293-85-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-yl)azetidin-3-ol, a unique bicylic azetidine derivative, represents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, coupled with the presence of a secondary alcohol and a tertiary amine, offers multiple points for diversification and interaction with biological targets. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights. The proposed synthesis is a multi-step sequence involving the preparation of key azetidine precursors, a pivotal N-alkylation coupling reaction, and a final deprotection step. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Introduction: The Significance of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in modern medicinal chemistry.[1] The inherent ring strain of approximately 25.4 kcal/mol contributes to a unique conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[1] This structural feature, intermediate between the highly strained aziridines and the more flexible pyrrolidines, provides a balance of metabolic stability and synthetic accessibility.[1][2] Consequently, the azetidine scaffold is a key component in a variety of biologically active molecules and approved drugs.[2][3] The synthesis of functionalized azetidines, therefore, remains an area of intense research and development.[4][5]

This guide focuses on the synthesis of this compound, a molecule that incorporates two azetidine rings. This "biazetidine" structure presents a novel chemical space for the exploration of new therapeutic agents. The synthetic approach detailed herein is designed to be logical, efficient, and adaptable, providing a solid foundation for the production of this and related compounds.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach centered on the formation of the N-C bond between the two azetidine rings. The most logical disconnection is at this newly formed tertiary amine, leading to two azetidine-based synthons: an electrophilic azetidine and a nucleophilic azetidine.

Our proposed forward synthesis, therefore, involves the following key transformations:

-

Step 1: Synthesis of a Differentially Protected Azetidine Precursor: Preparation of an N-protected azetidin-3-ol derivative. The use of a protecting group is crucial to control the regioselectivity of the subsequent reactions.[6] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

-

Step 2: Activation of the Hydroxyl Group: Conversion of the 3-hydroxyl group of the N-protected azetidin-3-ol into a good leaving group, such as a mesylate or tosylate, to create an electrophilic azetidine species.

-

Step 3: Preparation of the Nucleophilic Azetidine: Synthesis of azetidin-3-ol, which will serve as the nucleophile in the key coupling step. This can be achieved by deprotecting a suitable N-protected precursor, such as 1-benzylazetidin-3-ol.[7]

-

Step 4: N-Alkylation to Form the Biazetidine Core: The crucial carbon-nitrogen bond-forming reaction between the electrophilic and nucleophilic azetidine fragments.

-

Step 5: Final Deprotection: Removal of the remaining protecting group to yield the target molecule, this compound.

This strategy is illustrated in the following workflow diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. benchchem.com [benchchem.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)azetidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel heterocyclic compound, 1-(Azetidin-3-yl)azetidin-3-ol. As a saturated bicyclic amine containing both secondary and tertiary amine functionalities, as well as a hydroxyl group, this molecule presents a unique structural characterization challenge. This document is intended for researchers, chemists, and drug development professionals, offering a foundational framework for the identification and verification of this compound. By synthesizing data from analogous azetidine derivatives and fundamental spectroscopic principles, this guide details the expected signatures in Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, field-proven experimental protocols are provided to ensure the acquisition of high-quality, reproducible data. All theoretical claims are substantiated with citations to authoritative literature.

Introduction and Molecular Structure

Azetidine-containing compounds are critical structural motifs in medicinal chemistry, often imparting favorable physicochemical properties and serving as constrained scaffolds in drug design.[1] The title compound, this compound, represents a unique bicyclic system featuring two strained four-membered rings. Its structure incorporates a secondary amine, a tertiary amine, and a secondary alcohol. The accurate and unambiguous structural elucidation of such molecules is paramount for advancing synthetic campaigns and understanding structure-activity relationships.

Spectroscopic analysis provides the definitive proof of structure. This guide outlines the expected spectroscopic profile of this compound, establishing a benchmark for its synthesis and characterization. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following sections provide a predictive analysis based on established principles and data from closely related structures.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show complex multiplets due to the conformational rigidity of the azetidine rings and the potential for non-equivalent methylene protons.

-

N-H and O-H Protons: The signals for the secondary amine (N-H) and alcohol (O-H) protons are expected to be broad and their chemical shifts will be highly dependent on solvent and concentration.[2] They can be identified by their disappearance from the spectrum upon D₂O exchange.[3]

-

Azetidine Ring Protons: The protons on carbons adjacent to the nitrogen atoms will be deshielded, appearing further downfield than typical alkane protons.[2] The methine protons (CH) at the C3 and C3' positions will likely be the most complex due to coupling with multiple adjacent protons.

-

Symmetry: The molecule is asymmetric, meaning all six protons on the azetidine rings are chemically distinct, which will lead to a complex spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton.

-

Carbons Adjacent to Nitrogen: Carbons bonded to nitrogen (C2, C4, C2', C4') are expected to resonate in the range of 45-65 ppm, deshielded by the electronegative nitrogen atom.[4][5]

-

Carbon Bearing the Hydroxyl Group (C3'): This carbon will be significantly deshielded by the attached oxygen, with an expected chemical shift in the 60-75 ppm range.

-

C3 Carbon: The carbon at the junction of the two rings will also be deshielded by two nitrogen atoms in close proximity, likely appearing in the 50-70 ppm range.

Data Summary: Predicted NMR Shifts

The following table summarizes the predicted chemical shifts. These are estimates and actual experimental values may vary based on solvent and other conditions.

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2-H₂, C4-H₂ | 3.0 - 4.2 (m) | 45 - 60 | Diastereotopic protons, complex multiplets expected. Shift influenced by adjacent N-H ring.[5] |

| C3-H | 3.5 - 4.5 (m) | 50 - 70 | Complex multiplet, coupled to protons on C2, C4, and C3'. |

| C2'-H₂, C4'-H₂ | 3.2 - 4.4 (m) | 50 - 65 | Diastereotopic protons, complex multiplets expected. Shift influenced by adjacent tertiary amine. |

| C3'-H | 4.5 - 5.5 (m) | 60 - 75 | Deshielded by the hydroxyl group. |

| N-H | 1.5 - 4.0 (br s) | - | Broad signal, exchangeable with D₂O.[3] |

| O-H | 2.0 - 5.0 (br s) | - | Broad signal, exchangeable with D₂O.[2] |

Experimental Protocol: NMR Data Acquisition

A logical workflow is critical for the unambiguous structural elucidation of a complex molecule like this.[4]

Figure 2: Workflow for NMR-based structure elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.

-

1D ¹H NMR: Acquire a standard proton NMR spectrum. Ensure proper shimming to achieve high resolution.[4]

-

1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

D₂O Exchange: Add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will broaden or disappear, confirming their assignment.[3]

-

2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and confirm which protons are on adjacent carbons.

-

2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton signal with its directly attached carbon atom. This is crucial for definitive carbon assignments.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Predicted Molecular Ion and Fragmentation

-

Molecular Weight: The molecular formula is C₇H₁₄N₂O. The monoisotopic mass is 142.1106 g/mol .

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (two), so its molecular ion peak (M⁺˙) in an electron ionization (EI) experiment should have an even mass-to-charge ratio (m/z = 142).[6] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 143.

-

Alpha-Cleavage: The dominant fragmentation pathway for acyclic and cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2][6] This results in a resonance-stabilized iminium cation. For this bicyclic system, alpha-cleavage could lead to ring-opening, followed by further fragmentation.[7]

-

Key Fragments:

-

Loss of a hydroxyl radical (•OH) from the molecular ion is possible.

-

Cleavage of the bond between the two azetidine rings (C3-N1') could yield fragments corresponding to each ring system.

-

Fragmentation of the azetidin-3-ol ring could involve the loss of water (H₂O) or formaldehyde (CH₂O).

-

Data Summary: Predicted Mass Spectrometry Peaks

| m/z Value (Predicted) | Assignment | Method | Notes |

| 143.1182 | [M+H]⁺ | ESI+ | Protonated molecular ion; primary peak in high-resolution ESI-MS. |

| 142.1106 | [M]⁺˙ | EI | Molecular ion peak; should be of moderate intensity. |

| 125 | [M-OH]⁺ or [M+H - H₂O]⁺ | EI/ESI | Loss of hydroxyl radical or water from the protonated molecule. |

| 84 | [C₅H₈N]⁺ | EI/ESI | Fragment corresponding to the azetidinyl cation after C-N bond cleavage. |

| 71 | [C₄H₇N]⁺˙ | EI | Fragment corresponding to an azetidine ring radical cation. |

| 58 | [C₃H₈N]⁺ | EI/ESI | Common fragment from alpha-cleavage of the azetidin-3-ol moiety. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive-ion ESI.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Accurate Mass Measurement: Determine the accurate mass of the molecular ion to four decimal places. Use this to confirm the elemental composition (C₇H₁₄N₂O).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 143) for collision-induced dissociation (CID). Analyze the resulting fragment ions to corroborate the proposed structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

-

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol O-H group. The broadness is a result of intermolecular hydrogen bonding.[9]

-

N-H Stretch: A moderate, sharp absorption is expected around 3300-3500 cm⁻¹ for the secondary amine N-H stretch. This peak may be superimposed on the broad O-H band.[2][10]

-

C-H Stretch: Absorptions for sp³ C-H stretching will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

N-H Bend: A bending vibration for the secondary amine may be observed in the 1580-1650 cm⁻¹ region.[10]

-

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.

-

C-N Stretch: Aliphatic C-N stretching vibrations will result in medium to weak absorptions in the 1020-1250 cm⁻¹ region.[10]

Data Summary: Predicted IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3600 | O-H Stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[9] |

| 3300 - 3500 | N-H Stretch (sec-amine) | Medium, Sharp | May overlap with the O-H band.[10] |

| 2850 - 2960 | C-H Stretch (aliphatic) | Medium-Strong | Indicates saturated carbon-hydrogen bonds.[11] |

| 1050 - 1150 | C-O Stretch (alcohol) | Strong | Confirms the presence of the secondary alcohol. |

| 1020 - 1250 | C-N Stretch (amine) | Medium-Weak | Confirms the presence of the amine functionalities.[10] |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the key absorption bands corresponding to the functional groups predicted above.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide provides a robust, predictive framework for its characterization. The key identifying features will be the combination of exchangeable N-H and O-H protons in ¹H NMR, the specific carbon chemical shifts for the strained heterocyclic rings, a molecular ion peak corresponding to C₇H₁₄N₂O in high-resolution mass spectrometry, and the characteristic O-H, N-H, C-O, and C-N stretching vibrations in the infrared spectrum. The provided protocols offer a standardized methodology to obtain high-quality data for the definitive confirmation of its synthesis and purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 1-(Azetidin-3-yl)azetidin-3-ol: A Technical Guide to Elucidating its Mechanism of Action

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Within this class, the novel compound 1-(Azetidin-3-yl)azetidin-3-ol presents a compelling case for investigation. While its specific mechanism of action is yet to be fully elucidated, its structural features suggest the potential for interaction with a range of biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this compound. We will delve into the known characteristics of its core components, propose putative mechanisms of action based on analogous structures, and present a detailed roadmap of experimental protocols to systematically uncover its biological function. This document serves as a foundational resource for initiating a rigorous investigation into the pharmacology of this compound.

Introduction: The Significance of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in the design of novel therapeutics. Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] The incorporation of azetidine moieties can lead to improved metabolic stability, aqueous solubility, and cell permeability, addressing key challenges in drug development.[2] Furthermore, the azetidine scaffold provides a versatile platform for the introduction of diverse functional groups, allowing for the fine-tuning of pharmacological activity.[1]

The subject of this guide, this compound, is a unique molecule featuring two interconnected azetidine rings. This arrangement suggests a defined spatial orientation of its functional groups—a hydroxyl group and a secondary amine—which are key features for potential interactions with protein targets. While direct biological data for this specific compound is not yet available in the public domain, the known activities of other azetidine-containing molecules provide a logical starting point for our investigation.

Physicochemical Properties of the Core Moiety: Azetidin-3-ol

Understanding the fundamental properties of the constituent parts of this compound is crucial for predicting its behavior in biological systems. Azetidin-3-ol is a cyclic amine with a hydroxyl group, making it a versatile intermediate in organic synthesis.[3][4] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrogen atom) suggests the potential for multiple points of interaction with a biological target.

| Property | Value/Description | Source |

| Molecular Formula | C3H7NO | [5] |

| Molar Mass | 73.09 g/mol | [5] |

| Boiling Point | 170.7±15.0 °C at 760 mmHg | [6] |

| Density | 1.1±0.1 g/cm3 | [6] |

| Reactivity | The hydroxyl group allows for reactions such as esterification and nucleophilic substitution. The ring strain can influence its stability and reactivity. | [3][7] |

The combination of two such rings in this compound likely results in a molecule with a distinct three-dimensional shape and a specific distribution of charge and hydrogen bonding potential, which will be critical determinants of its pharmacological profile.

Putative Mechanisms of Action: Formulating Testable Hypotheses

Given the absence of direct experimental data for this compound, we can formulate plausible hypotheses for its mechanism of action by examining the biological activities of structurally related azetidine derivatives.

Hypothesis A: Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cellular processes such as proliferation, survival, and differentiation.[8][9] Aberrant STAT3 activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11] Several studies have reported the discovery of azetidine-based compounds as potent STAT3 inhibitors.[8] These inhibitors often work by disrupting the STAT3 signaling cascade, which is initiated by the phosphorylation of STAT3 by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[8][10]

Putative Mechanism: this compound may act as a direct or indirect inhibitor of the STAT3 pathway. The hydroxyl and amine functionalities could form hydrogen bonds within the binding pocket of STAT3 or an upstream kinase like JAK, preventing its activation and subsequent downstream signaling.

Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.

Hypothesis B: Modulation of Neurotransmitter Transporters

Neurotransmitter transporters are transmembrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling neuronal signaling.[12][][14] They are well-established targets for drugs treating a variety of central nervous system (CNS) disorders.[15][16] The 3-aryl-3-oxypropylamine scaffold, which shares some structural similarities with the di-azetidine core, has been explored for the development of triple reuptake inhibitors (TRIs).

Putative Mechanism: The structural features of this compound, particularly the nitrogen atoms, may allow it to bind to the substrate-binding site of monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), inhibiting the reuptake of their respective neurotransmitters.

An Experimental Roadmap for Mechanism of Action Elucidation

A systematic and multi-faceted approach is required to definitively determine the mechanism of action of this compound. The following experimental workflow is proposed.

Caption: A four-phase experimental workflow for MOA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to perform a broad phenotypic screen to identify any observable biological effects of the compound across a diverse range of cell lines.

Protocol 4.1.1: High-Throughput Cell Viability Screening

-

Cell Line Selection: A panel of cancer cell lines with known dependencies on various signaling pathways (e.g., STAT3-dependent and independent lines) and a panel of neuronal cell lines should be selected.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Cell Seeding: Seed the selected cell lines in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the diluted compound series for a specified duration (e.g., 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Phase 2: Target Identification

Based on the results of the phenotypic screen, the next phase focuses on identifying the specific molecular target(s) of the compound.

Protocol 4.2.1: Affinity-Based Pull-Down Assay

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly altering its biological activity.[2][17]

-

Cell Lysis: Lyse cells that showed a significant response in the phenotypic screen to obtain a protein lysate.

-

Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated compound along with its bound proteins.[2]

-

Elution and Separation: Elute the bound proteins from the beads and separate them using SDS-PAGE.

-

Protein Identification: Excise the protein bands of interest and identify them using mass spectrometry.[17]

Phase 3: Target Validation

Once putative targets are identified, it is essential to confirm that they are indeed responsible for the observed biological effects of the compound.

Protocol 4.3.1: In Vitro Binding Assays

-

Recombinant Protein Expression: Express and purify the candidate target protein(s) identified in Phase 2.

-

Binding Affinity Measurement: Determine the binding affinity (Kd) of this compound to the purified protein using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Protocol 4.3.2: Cellular Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The binding of the compound to its target protein will stabilize it, leading to a higher melting temperature that can be detected by Western blotting.

Phase 4: Detailed Mechanistic Studies

With a validated target, the final phase involves elucidating the precise molecular mechanism by which the compound modulates the target's function.

If the target is a kinase (e.g., JAK):

Protocol 4.4.1: In Vitro Kinase Assay

-

Assay Setup: Set up a kinase reaction with the purified kinase, its substrate (e.g., a peptide corresponding to the STAT3 phosphorylation site), and ATP.

-

Inhibition Measurement: Add varying concentrations of this compound to the reaction and measure the level of substrate phosphorylation, typically using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced.

-

IC50 Determination: Calculate the IC50 value of the compound for the kinase.

If the target is a neurotransmitter transporter:

Protocol 4.4.2: Radioligand Uptake Assay

-

Cell Culture: Use cells that endogenously express or are engineered to overexpress the transporter of interest (e.g., SERT, DAT, or NET).

-

Uptake Inhibition: Incubate the cells with a radiolabeled substrate of the transporter (e.g., [3H]serotonin for SERT) in the presence of varying concentrations of this compound.

-

Measurement: After a defined incubation period, wash the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

IC50 Determination: Calculate the IC50 value for the inhibition of substrate uptake.

Conclusion

This compound represents a novel chemical entity with the potential for significant biological activity. While its mechanism of action remains to be discovered, this guide provides a structured and scientifically rigorous framework for its investigation. By systematically progressing through phenotypic screening, target identification, validation, and detailed mechanistic studies, researchers can effectively unravel the therapeutic potential of this promising compound. The insights gained from such an endeavor will not only contribute to our understanding of the pharmacology of this specific molecule but will also enrich the broader field of azetidine-based drug discovery.

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]

- 4. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Azetidinol | CAS#:45347-82-8 | Chemsrc [chemsrc.com]

- 7. Reactions of Azetidines | Ambeed [ambeed.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acrobiosystems.com [acrobiosystems.com]

- 12. Physiology and Pharmacology of Neurotransmitter Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Neurotransmitter transporters: fruitful targets for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the 1-(Azetidin-3-yl)azetidin-3-ol Scaffold in Drug Discovery: Application in Selective Kinase Inhibition

Abstract

The 1-(azetidin-3-yl)azetidin-3-ol moiety represents a new frontier in medicinal chemistry, serving not as a direct therapeutic agent but as a privileged three-dimensional scaffold. Its unique stereochemical and physicochemical properties—notably its high fraction of sp³-hybridized carbons (Fsp³), aqueous solubility, and rigid structure—make it an exemplary building block for developing next-generation kinase inhibitors. This guide provides an in-depth analysis of the application of this scaffold, focusing on its pivotal role in the design of potent and selective Janus Kinase (JAK) inhibitors for the treatment of immune-mediated inflammatory diseases. We will explore the mechanistic rationale, structure-activity relationships, and key experimental protocols for evaluating compounds derived from this innovative chemical core.

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

In the pursuit of novel therapeutics, medicinal chemists increasingly turn to scaffolds that offer improved physicochemical properties and explore new chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif due to its unique combination of stability, rigidity, and non-planar geometry.[1] These characteristics can lead to enhanced metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles.[2]

The this compound core, a structure composed of two interconnected azetidine rings, exemplifies a modern design strategy. This "sp²-to-sp³" approach intentionally moves away from flat, aromatic structures towards more complex, three-dimensional molecules.[3] This structural complexity provides well-defined exit vectors for substituents, enabling precise orientation within a biological target's binding site, which can lead to superior binding affinity and selectivity.[2][3] While this compound itself is not biologically active, its true value lies in its function as a bridging scaffold, particularly in the development of inhibitors for the Janus Kinase (JAK) family.[3]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—that are critical for signal transduction of numerous cytokines and growth factors.[3][4] They play a central role in the JAK-STAT signaling pathway, a primary communication route for the immune system.[1][5]

The pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites by phosphorylating the intracellular tails of the cytokine receptors. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites, where they are themselves phosphorylated by the JAKs.[6] These activated, phosphorylated STATs (p-STATs) then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][6]

In autoimmune diseases such as psoriasis and psoriatic arthritis, this pathway is often overactive.[7][8][9] Cytokines like Interleukin-23 (IL-23) and Type I Interferons, which are pivotal in the pathogenesis of psoriasis, rely on TYK2 for their signaling.[6][7][10] By inhibiting TYK2, compounds built upon the this compound scaffold can block this signaling cascade, thereby reducing the production of pro-inflammatory mediators (like IL-17) and mitigating the hyperproliferation of keratinocytes that characterizes psoriatic plaques.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. | Semantic Scholar [semanticscholar.org]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behind the Counter: Tyrosine kynase 2 (TYK2) inhibitors for psoriasis [medicalnewstoday.com]

- 9. youtube.com [youtube.com]

- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

Topic: 1-(Azetidin-3-yl)azetidin-3-ol Derivatives and Analogs: A Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique conformational rigidity and favorable physicochemical properties offer significant advantages in modulating the bioactivity and pharmacokinetic profiles of therapeutic candidates.[2][3] This guide delves into the specific, yet versatile, 1-(azetidin-3-yl)azetidin-3-ol core, a motif that combines two azetidine units to create a novel three-dimensional framework. We will explore the fundamental value of the azetidine ring as a bioisostere, detail robust synthetic strategies for accessing these structures, analyze their potential pharmacological activities based on structure-activity relationship (SAR) studies of close analogs, and provide detailed experimental protocols for their synthesis and characterization. This document serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

The Azetidine Motif: A Strategic Asset in Drug Design

The deliberate incorporation of small, strained rings like azetidine into drug candidates is a powerful strategy to enhance molecular properties.[4] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold introduces a degree of conformational constraint, which can lead to a more favorable entropy of binding to a biological target.[3] This inherent rigidity provides a well-defined exit vector for substituents, allowing for precise exploration of a target's binding pocket.

Physicochemical and Pharmacokinetic Advantages

The inclusion of an azetidine moiety can profoundly influence a molecule's properties:

-

Improved Metabolic Stability: The strained ring is often more resistant to oxidative metabolism compared to larger, more flexible saturated heterocycles.[5]

-

Enhanced Aqueous Solubility: As a polar, hydrogen-bond accepting scaffold, azetidine can improve the solubility of a parent compound, a critical parameter for oral bioavailability.[5]

-

Increased Three-Dimensionality (Fsp³): Moving away from flat, aromatic structures towards molecules with higher Fsp³ character is a key trend in drug discovery to improve clinical success rates. Azetidines are excellent building blocks for achieving this goal.[5][6]

The Power of Bioisosterism

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another to enhance potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. The azetidine ring is a versatile bioisostere for several common functionalities.[7][8] This strategic replacement allows chemists to navigate new intellectual property space and overcome liabilities associated with the original motif.[4]

Caption: Bioisosteric replacement strategies using the azetidine scaffold.

Synthetic Pathways to Azetidine Scaffolds

The historical challenge in synthesizing azetidines has given way to more robust and scalable methods, increasing their accessibility for drug discovery programs.[1] Access to the this compound core and its derivatives relies on the mastery of a few key synthetic transformations, often starting from commercially available precursors.

Foundational Synthetic Routes

Several key strategies are employed for the construction of the core 3-substituted azetidine ring:

-

Intramolecular Cyclization: This is a classic and effective method, typically involving a precursor with a nitrogen nucleophile and a leaving group at the appropriate positions to facilitate ring closure.[9] Common starting materials include 1-amino-3-chloropropan-2-ol derivatives.[10]

-

From 1-Boc-3-Azetidinone: This commercially available building block is a versatile starting point. It can be readily converted to 3-aminoazetidines via reductive amination or to 3-hydroxyazetidines via reduction.[11][12]

-

Gold-Catalyzed Cyclization: For enantioselective synthesis, modern methods such as the gold-catalyzed intramolecular N-H insertion of chiral N-propargylsulfonamides provide elegant access to chiral azetidin-3-ones, which are precursors to a wide range of derivatives.[13]

Proposed Synthesis of the this compound Core

A logical and efficient approach to the core scaffold involves the reductive amination between a protected 3-aminoazetidine and a protected 3-azetidinone. This method allows for modular construction and subsequent derivatization.

Caption: Proposed synthetic workflow for the this compound core.

Pharmacological Landscape and Structure-Activity Relationships

While the specific this compound scaffold is not extensively documented in public literature, the pharmacological activities of its constituent parts—3-aminoazetidines and 3-hydroxyazetidines—are well-explored. By examining these analogs, we can infer the potential therapeutic applications and guide derivatization efforts.

Central Nervous System (CNS) Applications

Azetidine derivatives are frequently developed as CNS-active agents due to their ability to impart properties conducive to crossing the blood-brain barrier.

-

Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidine derivatives have been explored as antidepressants that inhibit the reuptake of serotonin, norepinephrine, and dopamine.[11] The azetidine nitrogen is typically substituted with a lipophilic side chain to engage the transporter binding sites.

-

GABA Uptake Inhibitors: Conformationally constrained GABA analogs incorporating an azetidine ring have shown inhibitory activity at GAT-1 and GAT-3 transporters.[14] Potency is highly dependent on the nature of the lipophilic substituent on the azetidine nitrogen.

-

Muscarinic Agonists: The rigid azetidine scaffold can mimic the conformation of acetylcholine, leading to potent muscarinic agonists.[15] These have potential applications in treating neurodegenerative diseases like Alzheimer's.[16][17]

Oncology

The unique geometry of azetidines makes them suitable for targeting protein-protein interactions.

-

STAT3 Inhibitors: (R)-azetidine-2-carboxamide analogs have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in various cancers.[18][19] These compounds bind to the SH2 domain of STAT3, preventing dimerization and downstream signaling.

Structure-Activity Relationship (SAR) Summary

The following table summarizes SAR data from related azetidine analogs, providing a predictive framework for derivatizing the this compound core.

| Compound Series | Target | Key Structural Features for Activity | Potency (IC₅₀ / K_D) | Reference |

| (R)-Azetidine-2-carboxamides | STAT3 | N-Acyl group with specific benzamides and a C-terminal ester or acid. | 0.34 - 0.55 µM (IC₅₀) | [18][19] |

| Azetidin-2-ylacetic acid derivs. | GAT-1 | N-substitution with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety. | 2.01 - 2.83 µM (IC₅₀) | [14] |

| 3-Hydroxy-3-arylazetidines | GAT-1 / GAT-3 | N-alkylated lipophilic derivatives. Moderate affinity. | 26.6 - 31.0 µM (IC₅₀) | [14] |

| 3-(Azetidin-3-yl)-benzimidazolones | mGluR₂ PAM | Bioisosteric replacement of a spiro-oxindole piperidine core. | 130 nM (EC₅₀) | [20] |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of key intermediates and the target scaffold.

Protocol 1: Synthesis of a Key Starting Material: 1-Boc-3-azetidinone[12]

Rationale: The oxidation of the readily available N-Boc-3-hydroxyazetidine is a reliable and high-yielding method to access the corresponding ketone, a crucial intermediate for subsequent functionalization, such as reductive amination. Dess-Martin periodinane is chosen for its mild conditions and broad compatibility.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM), aiming for a concentration of ~0.2 M.

-

Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the organic layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield 1-Boc-3-azetidinone as a white solid or colorless oil.

Protocol 2: Representative Synthesis of N-Boc-1-(1-Boc-azetidin-3-yl)azetidin-3-ol

Rationale: Reductive amination is a robust C-N bond-forming reaction. This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for this transformation, to couple a 3-aminoazetidine derivative with 3-azetidinone.[11]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-Boc-3-aminoazetidine (1.0 eq) and 1-Boc-3-azetidinone (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.0 eq).

-

Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product, a protected di-azetidine intermediate, can be carried forward.

-

Reduction of Imine/Enamine: Dissolve the crude intermediate in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. Stir for 2 hours.

-

Final Work-up and Purification: Quench with water, and remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the protected final compound.

Protocol 3: Characterization Techniques

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[12] The characteristic signals for the azetidine ring protons typically appear in the 3.0-4.5 ppm range in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds and intermediates.[11] A standard method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.

Future Perspectives

The this compound scaffold represents an under-explored area of chemical space. Its inherent three-dimensionality and multiple points for diversification make it an attractive starting point for library synthesis. Future work should focus on:

-

Stereoselective Synthesis: Developing efficient methods to control the stereochemistry at the C-3 positions will be critical for probing interactions with chiral biological targets.

-

Broad Pharmacological Screening: Screening derivatives against a wide range of targets, particularly CNS receptors and protein-protein interaction targets, could uncover novel biological activities.

-

Pharmacokinetic Profiling: A systematic evaluation of the solubility, permeability, and metabolic stability of these derivatives is necessary to validate their potential as drug leads.[18][19]

By leveraging the unique structural and physicochemical properties of the azetidine ring, the this compound framework offers a compelling platform for the discovery of next-generation therapeutics.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. baranlab.org [baranlab.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol (CAS Number: 1257293-85-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique conformational constraints and its ability to serve as a versatile building block in the synthesis of novel therapeutics.[1] This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)azetidin-3-ol (CAS No. 1257293-85-8), a relatively underexplored member of the azetidine family. While specific biological data for this compound is limited in publicly available literature, its structural features suggest significant potential as an intermediate in drug discovery programs. This document will synthesize available physicochemical data, propose a logical synthetic pathway based on established azetidine chemistry, and discuss its potential applications in the broader context of medicinal chemistry.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point of interest in drug discovery.[2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of aziridines, imparts a unique reactivity profile that can be harnessed for further chemical modifications.[3] This conformational rigidity allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing ligand-receptor interactions.

Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of the azetidine nucleus can lead to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of viable drug candidates.

Physicochemical Properties of this compound

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on available information from chemical suppliers and computational predictions for structurally related compounds, we can compile the following profile:

| Property | Value | Source |

| CAS Number | 1257293-85-8 | [4] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Liquid | [5] |

| InChIKey | JAPZEBGUFUANNT-UHFFFAOYSA-N | [5] |

| Predicted Boiling Point | ~396.0 ± 35.0 °C (for 1-benzhydryl-azetidin-3-ol) | [6] |

| Predicted Density | ~1.208 ± 0.06 g/cm³ (for 1-benzhydryl-azetidin-3-ol) | [6] |

| Predicted pKa | ~15.07 ± 0.40 (for 1-benzhydryl-azetidin-3-ol) | [6] |

Note: The predicted values for boiling point, density, and pKa are for a structurally related compound and should be considered as estimations. Experimental determination of these properties is highly recommended for any practical application.

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: While the full spectral data is not publicly available, a reference to the availability of the ¹H NMR spectrum for this compound exists.[7] The expected spectrum would show characteristic signals for the azetidine ring protons and the hydroxyl proton.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 129.1028.

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-tert-Butoxycarbonyl-azetidin-3-one

-

To a solution of azetidin-3-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidin-3-one.

Step 2: Synthesis of N-tert-Butoxycarbonyl-1-(azetidin-3-yl)azetidin-3-ol

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) and azetidin-3-ol (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (AcOH, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield N-Boc-1-(azetidin-3-yl)azetidin-3-ol.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve N-Boc-1-(azetidin-3-yl)azetidin-3-ol (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., NaOH or ion-exchange resin) followed by extraction with an organic solvent.

-

Dry the organic extracts and concentrate to afford the final product, this compound.

Biological Activity and Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the azetidine motif is a key component in numerous biologically active compounds.[1] This suggests that the title compound could serve as a valuable building block in several areas of drug discovery.

As a Scaffold for Novel Chemical Libraries

The two secondary amine functionalities and the hydroxyl group provide multiple points for diversification, making this compound an excellent scaffold for the construction of diverse chemical libraries for high-throughput screening.

In the Synthesis of PROTACs and ADC Linkers

Azetidine derivatives are increasingly being utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10] The defined stereochemistry and rigidity of the azetidine ring can help to control the spatial orientation of the two linked moieties, which is critical for their biological function. The structure of this compound presents a framework that could be elaborated into novel linker structures.

Diagram of Azetidine Application in PROTACs:

Caption: Role of azetidine-containing linkers in PROTACs.

Potential as a Bioisostere

The azetidine ring can act as a bioisosteric replacement for other cyclic or acyclic fragments in known bioactive molecules. This can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.

Characterization and Analytical Protocols

For any research or development involving this compound, rigorous analytical characterization is essential to ensure purity and structural integrity.

Purity Determination by HPLC

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Injection Volume: 10 µL.

Structural Elucidation by NMR Spectroscopy

-

¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The spectrum should confirm the presence and connectivity of all protons.

-

¹³C NMR: Provide information on the number and chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.

Mass Spectrometry

-

Low-Resolution MS (LRMS): To confirm the molecular weight of the product.

-

High-Resolution MS (HRMS): To confirm the elemental composition with high accuracy.

Conclusion and Future Perspectives

This compound is a structurally intriguing molecule with significant untapped potential in the field of medicinal chemistry. While direct biological data is currently lacking, its features as a versatile scaffold, a potential component of sophisticated drug delivery systems like PROTACs and ADCs, and a bioisosteric element make it a compound of considerable interest for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the analytical methods outlined will ensure the quality of the material for subsequent studies. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its utility in the design and synthesis of novel bioactive compounds. The continued exploration of unique scaffolds like this compound will undoubtedly contribute to the advancement of drug discovery and the development of next-generation therapeutics.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound - CAS:1257293-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]

- 7. This compound(1257293-85-8) 1H NMR spectrum [chemicalbook.com]

- 8. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 9. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

A Physicochemical Profile of 1-(Azetidin-3-yl)azetidin-3-ol: A Guide for Drug Discovery Professionals

Abstract

The azetidine ring, a saturated four-membered nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for the conformational rigidity and unique vectoral orientation it imparts to molecular structures.[1][2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-(Azetidin-3-yl)azetidin-3-ol, a novel building block featuring two interconnected azetidine rings. A thorough understanding of its ionization behavior (pKa), lipophilicity (logP/D), and aqueous solubility is paramount for its strategic deployment in drug design. We present not only predicted values for these key parameters but also detail the gold-standard experimental protocols for their determination, explaining the scientific rationale behind each method. This document is intended to serve as a practical resource for researchers, enabling the informed application of this unique scaffold in the development of next-generation therapeutics.

Introduction: The Value of Saturated Heterocycles in Modern Drug Discovery

In the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to conformationally restricted scaffolds.[2] Unlike flexible aliphatic chains, rigid ring systems reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2] The azetidine ring, in particular, offers a compelling blend of stability and inherent ring strain, creating unique three-dimensional exit vectors for substituents.[1][3]

Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][5] The subject of this guide, this compound, presents a distinctive architecture: a compact, polar, and highly three-dimensional scaffold. Its physicochemical properties are dictated by the interplay between two basic tertiary amine nitrogens and a polar hydroxyl group. This profile suggests its potential utility in designing molecules that require a balance of aqueous solubility and specific hydrogen bonding interactions, making it a scaffold of high interest.

Molecular Structure and Core Properties

A precise understanding of the foundational properties of a molecule is the bedrock of its application in drug discovery. These descriptors are critical for both computational modeling and experimental design.

Chemical Structure:

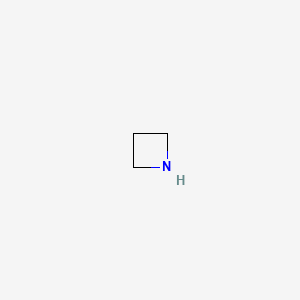

Figure 1. 2D structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1257293-85-8 | [6] |

| Molecular Formula | C₆H₁₂N₂O | - |

| Molecular Weight | 128.17 g/mol | [6] |

| InChI Key | JAPZEBGUFUANNT-UHFFFAOYSA-N | [6] |

Ionization Behavior (pKa): The Governor of Physiological Interactions

The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters. It dictates the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, receptor binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound possesses two basic nitrogen atoms, making its ionization behavior a key consideration.

Theoretical Context & In Silico Prediction

The two tertiary amine nitrogens are the primary basic centers of the molecule. Due to the electron-withdrawing effect of the adjacent nitrogen and the hydroxyl group, their basicity is expected to be modulated compared to a simple alkyl-substituted azetidine. Computational tools provide a valuable first pass at estimating these values.

| Parameter | Predicted Value | Method |

| Most Basic pKa | 8.5 ± 0.5 | ACD/Labs, ChemAxon (Typical) |

| Second Basic pKa | 4.0 ± 0.7 | ACD/Labs, ChemAxon (Typical) |

Note: These are generalized predictions for similar structures, as specific experimental data for this exact molecule is not publicly available. The significant difference between the two pKa values is expected due to electrostatic repulsion after the first protonation.

Experimental Determination: Potentiometric Titration

Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[7][8] The method involves monitoring pH changes as a function of the volume of a titrant (an acid or base) added to the sample solution.[9] The inflection point of the resulting titration curve corresponds to the pH at which 50% of the species is ionized, which is, by definition, the pKa.[10] This approach provides unambiguous, high-fidelity data essential for building accurate structure-activity relationships.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for experimental pKa determination using potentiometric titration.

Step-by-Step Protocol:

-

Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. Add a background electrolyte, such as 0.15 M potassium chloride, to maintain constant ionic strength throughout the titration.[10]

-

Initial Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures both nitrogen atoms are fully protonated.[10]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin adding 0.1 M NaOH in precise, small increments.[9]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH reaches ~12.[10]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined by identifying the pH at the half-equivalence points from the inflection points on the curve. Performing the experiment in triplicate is essential for robust data.[9]

Lipophilicity (LogP/LogD): The Key to Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It is described by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.[11] This parameter is critical for predicting a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and off-target toxicity. According to Lipinski's "rule of five," a LogP value not exceeding 5 is a key characteristic of successful drug candidates.[11][12]

Theoretical Context & In Silico Prediction

The presence of a hydroxyl group and two nitrogen atoms makes this compound a highly polar molecule. Its LogP is therefore expected to be low, indicating hydrophilicity. The LogD at physiological pH (7.4) will be even lower, as the more basic nitrogen will be predominantly protonated, creating a charged species that strongly prefers the aqueous phase.

| Parameter | Predicted Value | Method |

| cLogP | -1.5 ± 0.3 | ALOGPS, ChemDraw (Typical) |

| LogD at pH 7.4 | -2.5 ± 0.4 | ACD/Labs, ChemAxon (Typical) |

Experimental Determination: The Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable "gold standard" for determining LogP and LogD values.[12][13] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[13] Its directness and accuracy, especially for LogP values in the common drug-like range of -2 to 4, make it the definitive method for validating computational models and providing reliable data for SAR studies.[13]

Workflow for LogD₇.₄ Determination by Shake-Flask Method

Caption: Workflow for experimental LogD determination using the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.[12] This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a 10 mM stock solution of the compound in a suitable solvent like DMSO.[11]

-